molecular formula C20H18N2O5S B301026 methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B301026
M. Wt: 398.4 g/mol
InChI Key: JPDYKIGGASBRNF-GIKHVEQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate varies depending on its application. In medicine, it has been shown to exhibit its anti-inflammatory, antioxidant, and anticancer properties by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to exhibit its drug delivery properties by forming stable complexes with various drugs and targeting them to specific tissues.
In agriculture, it has been shown to exhibit its plant growth regulator and biopesticide properties by affecting various physiological and biochemical processes in plants and pests, including photosynthesis, respiration, and enzyme activity.
Biochemical and Physiological Effects:
Methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In agriculture, it has been shown to enhance plant growth and yield, as well as to reduce pest and disease incidence.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments include its versatility, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential instability under certain conditions.

Future Directions

For the study of methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate include further investigation of its potential applications in medicine, agriculture, and material science. In medicine, it could be studied further for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In agriculture, it could be studied further for its potential use as a biopesticide against various pests and diseases. In material science, it could be studied further for its potential use in the synthesis of novel materials with unique properties.

Synthesis Methods

Methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base. In this reaction, 4-amino benzoic acid is reacted with thiosemicarbazide to form the thiazolidine ring, which is then reacted with 4-hydroxy-3-methoxybenzaldehyde to form the final product.

Scientific Research Applications

Methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system and in the treatment of Alzheimer's disease.
In agriculture, methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential use as a plant growth regulator and as a biopesticide against various pests and diseases.
In material science, it has been investigated for its potential use in the synthesis of novel materials, including polymers and nanoparticles.

properties

Product Name

methyl 4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 4-[[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H18N2O5S/c1-22-18(24)17(11-12-4-9-15(23)16(10-12)26-2)28-20(22)21-14-7-5-13(6-8-14)19(25)27-3/h4-11,23H,1-3H3/b17-11-,21-20?

InChI Key

JPDYKIGGASBRNF-GIKHVEQZSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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